molecular formula C20H16ClN7OS B4935062 3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4935062
M. Wt: 437.9 g/mol
InChI Key: PBPUNFAFFUCLJL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one family, characterized by a fused tricyclic core with a pyrazole, pyridine, and pyrimidine moiety. Key structural features include:

  • Ethyl group at position 2, contributing to steric bulk and modulating solubility compared to smaller alkyl groups (e.g., methyl) .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7OS/c1-3-14-16(11-4-6-12(21)7-5-11)17-22-10-13-15(28(17)26-14)8-9-27(18(13)29)19-23-20(30-2)25-24-19/h4-10H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPUNFAFFUCLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that integrates a pyrazolo-pyrimidine core with various functional groups, including a chlorophenyl moiety and a methylthio-substituted triazole.

  • Molecular Formula : C20H16ClN7OS
  • Molecular Weight : 437.9 g/mol
  • CAS Number : Not specified in the available literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The structural uniqueness is attributed to the combination of the pyrazolo[1,5-a]pyrimidine core and the functional groups that may enhance its biological activity compared to structurally similar compounds.

Biological Activities

Research indicates that compounds similar to 3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibit significant biological activities. These include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
  • Antitumor Properties : Some derivatives have been noted for their potential in inhibiting tumor growth.
  • Epigenetic Modulation : Variations in substituents have been linked to effects on epigenetic mechanisms.

Interaction Studies

The compound may interact with several biological targets, enhancing its pharmacological profile. The following table summarizes some related compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-oneSimilar core without methylthioAntimicrobial
5-(methylthio)-pyrazolo[1,5-a]pyrimidin derivativesVariations in substituentsAntitumor
7-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidinDifferent alkyl substituentEpigenetic modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) logP Key Modifications Biological Activity Reference
Target Compound 3-(4-ClPh), 2-Et, 7-(5-MeS-1,2,4-triazol-3-yl) ~445 (estimated) ~2.5 (estimated) Ethyl group enhances lipophilicity; methylthio-triazole adds sulfur-based interactions Not reported
3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 3-(4-ClPh), 2-Me, 7-(1,2,4-triazol-3-yl) 377.79 1.36 Methyl substituent reduces logP; lacks methylthio group No antimicrobial activity reported
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (General Class) Variable aryl/alkyl groups 350–420 1.0–3.5 Core structure variations (e.g., halogenation, triazole vs. hydroxylamine substituents) Inactive against Gram-positive/-negative bacteria and fungi
3-(4-ClPh)-2-Me-5-[(4-MePhS)Me]pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-ClPh), 2-Me, 5-[(4-MePhS)Me] 441.92 (calculated) ~3.0 Sulfur-containing substituent at position 5 increases logP Antiproliferative activity (weak)
2-Phenyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 2-Ph, 5-(4-MeOPh) 345.34 ~2.8 Methoxy group enhances polarity; lacks fused pyridine ring No significant bioactivity reported

Key Findings:

Substituent Effects on logP :

  • The ethyl group in the target compound increases logP compared to methyl analogs (e.g., 1.36 vs. ~2.5) .
  • Methylthio-triazole contributes higher hydrophobicity than unsubstituted triazole (e.g., 1.36 vs. ~2.5) .

Ethyl and methylthio groups may improve pharmacokinetic properties (e.g., membrane permeability) but require functional assays for validation .

Synthetic Accessibility: Ultrasonic irradiation in aqueous-alcohol media optimizes pyrazolo-pyrimidinone synthesis (yield: 70–85%) . Triazole incorporation requires selective heterocyclization, as seen in analogs using DMF or FeCl3 catalysis .

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